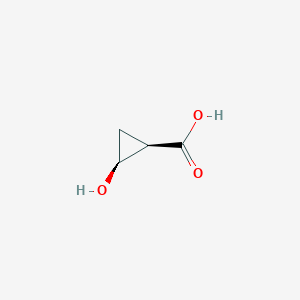
Cis-2-hydroxycyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-hydroxycyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H6O3 It is a hydroxycarboxylic acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-2-hydroxycyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxyl and carboxyl groups. For instance, the synthesis can start with methyl 1-hydroxy-1-cyclopropane carboxylate, which undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Cis-2-hydroxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropanone derivatives, while reduction of the carboxyl group can produce cyclopropanol derivatives.
Scientific Research Applications
Cis-2-hydroxycyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of cis-2-hydroxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in its reactivity and binding to enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in biochemical and pharmacological research .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1-cyclopropanecarboxylic acid: Similar in structure but differs in the position of the hydroxyl group.
Cyclopropanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cis-2-aminomethylcyclopropane carboxylic acid: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness
Cis-2-hydroxycyclopropane-1-carboxylic acid is unique due to its specific arrangement of functional groups on the cyclopropane ring
Properties
Molecular Formula |
C4H6O3 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
(1R,2S)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3+/m1/s1 |
InChI Key |
SHFNREFETDKOIF-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1O)C(=O)O |
Canonical SMILES |
C1C(C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















